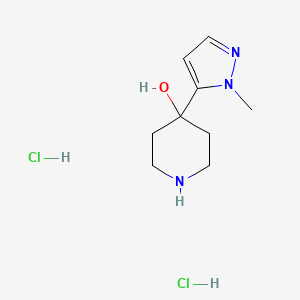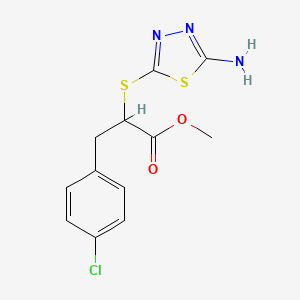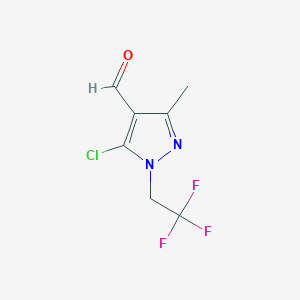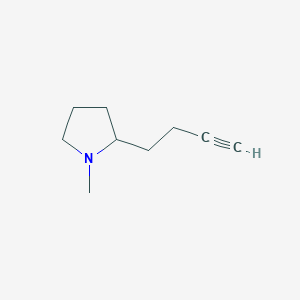
2-But-3-ynyl-1-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-But-3-ynyl-1-methylpyrrolidine" is not directly mentioned in the provided papers, but the research does cover related pyrrolidine derivatives and their synthesis, which can offer insights into the synthesis and properties of similar compounds. Pyrrolidines are five-membered heterocyclic compounds with a nitrogen atom in the ring, and they are significant in medicinal chemistry due to their presence in various biologically active molecules.
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a topic of interest in several studies. For instance, a practical stereoselective synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, an intermediate for quinolone antibacterial agents, has been developed using diastereo and enantioselective reactions starting from ethyl crotonate and L-alanine . Another study presents a novel protocol for preparing 3-amino-2-methylpyrrolidines, which involves reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines, followed by ring expansion and a final reduction of the azide moiety . These methods could potentially be adapted for the synthesis of "2-But-3-ynyl-1-methylpyrrolidine" by modifying the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular and solid-state structures of pyrrolidine derivatives can be determined using various spectroscopic and computational techniques. For example, the structure of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate was elucidated using X-ray diffraction, NMR, mass spectroscopy, and B3LYP calculations . These methods could be applied to "2-But-3-ynyl-1-methylpyrrolidine" to determine its molecular conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can be complex, as seen in the intramolecular cyclization of 2-(buta-1,3-dienyl)-3-methylpyrazines and 3-(buta-1,3-dienyl)-4-methyl-1,2,5-oxadiazoles, which resulted in the formation of heteroaromatics fused with a seven-membered ring . This indicates that pyrrolidine derivatives can participate in various chemical reactions, potentially including cyclization, addition, or substitution reactions, which could be relevant for "2-But-3-ynyl-1-methylpyrrolidine".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, the synthesis of N-substituted-3-arylpyrrolidines showed that these compounds could act as potent and selective ligands at the serotonin 1A receptor, indicating their potential as antianxiety and antidepressant agents . The properties of "2-But-3-ynyl-1-methylpyrrolidine" would likely be influenced by the presence of the but-3-ynyl group, which could affect its polarity, reactivity, and interaction with biological targets.
科学的研究の応用
Asymmetric Michael Additions and Organocatalysis
Homochiral methyl 4-aminopyrrolidine-2-carboxylates, related to 2-But-3-ynyl-1-methylpyrrolidine, catalyze asymmetric Michael additions of ketones to nitroalkenes, showcasing their role in asymmetric synthesis. These compounds derive from asymmetric cycloadditions followed by catalytic hydrogenation, belonging to the L-series of natural amino acids, and exhibit unique enantioselectivity opposite to that obtained with L-proline in aldol reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Ionic Liquids and Conductive Polymers
1-Butyl-1-methylpyrrolidinium based compounds have been explored for their role in creating novel ionic liquids with high charge delocalization, indicating their utility in electrochemical applications and polymer sciences. These ionic liquids demonstrate increased ionic conductivity and thermal stability, serving as innovative materials for energy storage and conversion devices (Shaplov et al., 2011).
Green Synthesis Methodologies
The synthesis of methylcarbonate salts, including 1-butyl-1-methylpyrrolidinium methylcarbonate from 1-butylpyrrolidine, under microwave-assisted conditions, highlights a green chemistry approach towards the preparation of halide-free ionic liquids. This method provides a pathway to synthesize ionic liquid precursors efficiently and with minimal environmental impact (Holbrey, Rogers, Shukla, & Wilfred, 2010).
Electrochemical Applications
Research into the electrochemical properties of 1-butylpyrrolidine-AlCl3 ionic liquids for aluminum deposition demonstrates their potential in metal finishing industries. The study underscores the suitability of these electrolytes for aluminum deposition, offering insights into the development of new materials with enhanced electrochemical characteristics (Pulletikurthi et al., 2015).
Safety And Hazards
2-But-3-ynyl-1-methylpyrrolidine is classified as a dangerous substance. It is highly flammable and harmful if swallowed. It can cause serious eye damage and is suspected of damaging fertility . Precautionary measures include avoiding breathing mist or vapors, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-but-3-ynyl-1-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-3-4-6-9-7-5-8-10(9)2/h1,9H,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIVJNMJUHAXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-But-3-ynyl-1-methylpyrrolidine | |
CAS RN |
2228703-35-1 |
Source


|
| Record name | 2-(but-3-yn-1-yl)-1-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

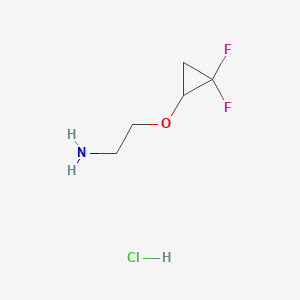
![1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B2516321.png)
![2-Ethyl-4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2516322.png)
![Ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516324.png)
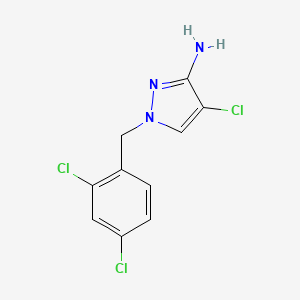
![3-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2516332.png)
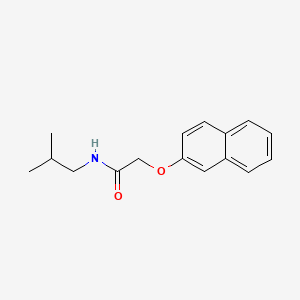
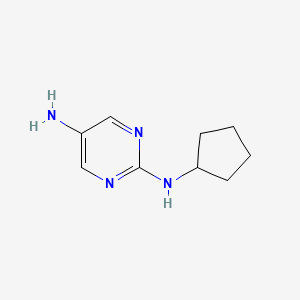
![4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2516338.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2516339.png)
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2516340.png)
